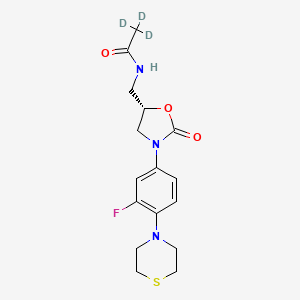

Sutezolid-D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20FN3O3S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |

InChI Key |

FNDDDNOJWPQCBZ-FUPFOCIHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Derivatization of Sutezolid D3

Chemical Synthesis Pathways for Sutezolid (B1681842) Core Structure

The synthesis of the Sutezolid core, an oxazolidinone antibiotic, relies on established chemical principles, with several pathways developed to construct its characteristic heterocyclic system. The essential structural features of Sutezolid include a (5S)-configured oxazolidin-2-one ring, an N-aryl substituent bearing a thiomorpholine (B91149) group, and an acetamidomethyl side chain at the C5 position. nih.govwikipedia.org

One prominent synthetic strategy commences with the nucleophilic aromatic substitution (SNAr) reaction between thiomorpholine and 3,4-difluoronitrobenzene. This step forms the nitrobenzene (B124822) intermediate, which is subsequently reduced to the corresponding aniline (B41778). This reduction can be achieved through methods like catalytic hydrogenation. The resulting aniline is then "capped" by converting it into a carbamate, a key intermediate for the formation of the oxazolidinone ring. acs.org

Another effective methodology employs a proline-catalyzed stereoselective α-aminoxylation of an aldehyde. researchgate.netias.ac.in This asymmetric catalysis approach is crucial for establishing the correct stereochemistry at the C5 position of the oxazolidinone ring, which is vital for its antibacterial activity. nih.govresearchgate.net The oxazolidinone ring is constructed upon a common intermediate derived from this reaction, which is then further elaborated to yield the final Sutezolid structure. ias.ac.in

A general route for oxazolidinone synthesis involves the reaction of an appropriate N-arylated compound with (R)-glycidyl butyrate (B1204436) or a similar chiral epoxide. researchgate.net For instance, N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline is a key intermediate in the synthesis of related oxazolidinone analogues. asianpubs.org These pathways underscore the modular nature of oxazolidinone synthesis, allowing for variations in the substituents.

Key Synthetic Intermediates in Sutezolid Synthesis

| Intermediate | Precursors | Reaction Type | Reference |

|---|---|---|---|

| 4-(3-Fluoro-4-nitrophenyl)thiomorpholine | Thiomorpholine, 3,4-Difluoronitrobenzene | SNAr Coupling | acs.org |

| 3-Fluoro-4-thiomorpholinylaniline | 4-(3-Fluoro-4-nitrophenyl)thiomorpholine | Nitro Group Reduction | acs.org |

| (5S)-(Acetamidomethyl)-2-oxazolidinone | Aldehyde, Nitrosobenzene | Proline-Catalyzed α-aminoxylation | researchgate.netias.ac.in |

Strategies for Deuterium (B1214612) Incorporation into Sutezolid (Sutezolid-D3)

The synthesis of this compound involves the specific incorporation of three deuterium atoms into the Sutezolid structure. Deuteration is a valuable strategy in medicinal chemistry, often employed to create stable isotope-labeled internal standards for pharmacokinetic studies or to alter metabolic profiles of a drug. medchemexpress.com While specific literature for this compound synthesis is not prevalent, general and versatile methods for selective deuteration of organic molecules, particularly amines and related structures, are well-documented and applicable. rsc.orgrsc.org

A common and logical site for introducing three deuterium atoms is the methyl group of the acetamide (B32628) side chain (-NHC(=O)CH₃), converting it to a trideuteromethyl group (-NHC(=O)CD₃). This is a metabolically plausible site for modification and a synthetically accessible position.

Site-Specific Deuteration Techniques

Achieving site-specific deuteration with high isotopic enrichment requires carefully chosen reagents and reaction conditions.

Reductive Deuteration: A widely used technique involves the reduction of amides, imines, or nitriles using a deuterium source. For instance, the reduction of an appropriate precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can introduce deuterium atoms at specific locations. rsc.org

Deuterated Building Blocks: A highly effective strategy is to use a deuterated building block during the synthesis. To create this compound, one could employ deuterated acetyl chloride (CD₃COCl) or acetic anhydride (B1165640) ((CD₃CO)₂O) in the final acylation step of the synthesized amine precursor, (5S)-[3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl]methanamine. This method offers high selectivity and isotopic incorporation.

Hydrogen Isotope Exchange (HIE): HIE reactions, often catalyzed by metals or acids/bases, can replace protons with deuterons. acs.org Using a suitable catalyst and a deuterium source like heavy water (D₂O), specific C-H bonds can be deuterated. For example, methods have been developed for the selective deuteration of α-amino esters in D₂O under mild conditions, which could be adapted for intermediates in the Sutezolid synthesis. acs.org

Considerations for Isotopic Purity and Enrichment

The success of synthesizing an isotopically labeled compound like this compound is measured by its isotopic purity and enrichment level. Several factors are critical to maximizing these parameters.

Deuterium Source: The isotopic purity of the deuterium source (e.g., D-gas, D₂O, deuterated solvents, or reagents) is paramount. Using sources with the highest possible deuterium content minimizes the presence of the protio-isotopologue in the final product. rsc.org

Reaction Conditions: Anhydrous conditions are often necessary to prevent back-exchange with protic solvents or atmospheric moisture, which can lower the deuterium incorporation level. nih.gov Temperature and reaction time must be optimized to ensure complete reaction without promoting side reactions or isotopic scrambling.

Purification: After synthesis, rigorous purification, typically using techniques like column chromatography or recrystallization, is essential to separate the desired deuterated compound from any unreacted starting materials, non-deuterated analogues, and other impurities. High-performance liquid chromatography (HPLC) is often used to confirm chemical purity. acs.org

Characterization of this compound and its Isotopic Integrity

The structural confirmation and assessment of isotopic integrity for this compound require a combination of modern analytical techniques.

Mass Spectrometry (MS): MS is the primary tool for confirming successful deuteration. A high-resolution mass spectrum of this compound would show a molecular ion peak (M+H)⁺ that is three mass units higher than that of unlabeled Sutezolid, confirming the incorporation of three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of this compound (assuming deuteration on the acetyl methyl group), the singlet corresponding to the -CH₃ protons would be absent or significantly diminished. The disappearance of this signal is a strong indicator of successful site-specific deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly detects deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the deuterated position, providing unambiguous evidence of deuterium incorporation.

¹³C NMR: The ¹³C NMR spectrum can also be informative, as a carbon atom bonded to deuterium (C-D) often shows a characteristic multiplet signal (due to C-D coupling) and a slight upfield shift compared to the corresponding C-H carbon.

High-Performance Liquid Chromatography (HPLC): HPLC is used to establish the chemical purity of the this compound sample, ensuring that the analyzed material is free from synthetic byproducts or other chemical impurities. acs.orgmdpi.com

Analytical Techniques for this compound Characterization

| Technique | Purpose | Expected Outcome for this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Confirm mass increase due to deuteration. | Molecular ion peak shifted by +3 m/z units compared to unlabeled Sutezolid. | asianpubs.org |

| ¹H NMR | Confirm location of deuteration. | Disappearance of the N-acetyl methyl proton signal. | nih.gov |

| ²H NMR | Directly detect deuterium. | Signal appears at the chemical shift of the deuterated methyl group. | researchgate.net |

| ¹³C NMR | Observe the effect of deuteration on the carbon signal. | Splitting of the acetyl methyl carbon signal into a multiplet and a slight upfield shift. | asianpubs.org |

Molecular Mechanism of Action of Sutezolid

Inhibition of Bacterial Ribosomal Protein Synthesis

Sutezolid's primary mode of action is the disruption of protein synthesis at the initiation phase. nih.gov This crucial first step in protein production involves the assembly of the ribosomal subunits, mRNA, and the initiator transfer RNA (tRNA) to form a functional 70S initiation complex. Sutezolid's interference at this stage prevents the ribosome from commencing the translation process, thereby leading to a bacteriostatic effect. researchgate.netbiorxiv.org

Binding Site Specificity on the 50S Ribosomal Subunit

The specific target of sutezolid (B1681842) within the bacterial ribosome is the 50S ribosomal subunit. researchgate.net It binds to the 23S ribosomal RNA (rRNA) component of this subunit, specifically at the peptidyl transferase center (PTC). portico.orgpatsnap.com This region is a highly conserved and functionally critical site responsible for catalyzing the formation of peptide bonds between amino acids.

Research indicates that the binding site of oxazolidinones, including sutezolid, is located in close proximity to the binding sites of other antibiotics such as chloramphenicol (B1208) and lincomycin. researchgate.netpsu.edu However, the precise molecular interactions and the resulting mechanism of inhibition are distinct. The ribosomal proteins L3 (encoded by the rplC gene) and L4 (encoded by the rplD gene) are situated near the oxazolidinone binding site on the 23S rRNA. nih.gov Mutations in these ribosomal proteins have been shown to reduce the susceptibility of bacteria to this class of drugs, further confirming the location of their binding site. nih.gov

Interference with Ribosome Assembly and Translational Initiation Complex Formation

Sutezolid effectively prevents the formation of a functional 70S initiation complex, a critical step for protein synthesis to begin. researchgate.net By binding to the 50S subunit, it is thought to induce conformational changes that prevent the proper association of the 30S subunit, mRNA, and initiator fMet-tRNA, thus stalling the entire process.

Furthermore, some studies on other oxazolidinones, such as linezolid (B1675486), have suggested a dual mechanism of action that includes the inhibition of the formation of the 50S subunit itself. nih.gov While translation is a prerequisite for the synthesis of ribosomal proteins needed for assembly, the direct inhibition of 50S particle formation represents a distinct, albeit related, inhibitory function. nih.govmdpi.com This interference with ribosome biogenesis further depletes the pool of functional ribosomes available for protein synthesis. While this has been demonstrated for linezolid, the highly similar structure and mechanism suggest a comparable action for sutezolid.

Comparative Analysis of Ribosomal Interactions with Other Oxazolidinones

Sutezolid is a structural analog of linezolid, the first clinically approved oxazolidinone. The primary structural difference is the substitution of the oxygen atom in the morpholine (B109124) ring of linezolid with a sulfur atom in sutezolid's thiomorpholinyl ring. mdpi.com This modification contributes to differences in its activity and metabolic profile.

In comparative studies, sutezolid has demonstrated superior or comparable in vitro activity against various bacterial strains, particularly Mycobacterium tuberculosis, when compared to linezolid and another oxazolidinone, tedizolid. portico.orgmdpi.com For instance, the minimum inhibitory concentrations (MICs) of sutezolid against clinical isolates of M. intracellulare and M. avium are often significantly lower than those of linezolid. nih.gov

| Compound | Structural Difference from Linezolid | Relative In Vitro Activity (Mycobacteria) |

| Sutezolid | Thiomorpholinyl ring (sulfur) | Generally superior to linezolid portico.orgmdpi.com |

| Tedizolid | Modified side chain | Variable, potent activity nih.gov |

| Delpazolid (B607052) | Different C-5 side chain | Potent, comparable to others nih.gov |

A critical aspect of the oxazolidinone class is their potential for off-target effects, specifically the inhibition of mitochondrial protein synthesis, which can lead to toxicity during long-term treatment. The ribosomes within mitochondria share structural similarities with bacterial ribosomes. However, studies have shown that sutezolid exhibits a more favorable selectivity index, meaning it is a less potent inhibitor of mitochondrial protein synthesis compared to its antibacterial activity, when compared with linezolid. nih.gov This suggests a potentially improved safety profile for sutezolid in clinical applications requiring prolonged therapy.

Mutations in the 23S rRNA that confer resistance to linezolid have been shown to result in cross-resistance to other oxazolidinones, including sutezolid and tedizolid, confirming their shared binding site and mechanism of action. asm.org

Preclinical Pharmacokinetics and Metabolism Studies Utilizing Sutezolid D3

Absorption and Distribution Studies in In Vitro Systems and Non-Human Models

Preclinical studies have demonstrated that orally administered sutezolid (B1681842) is readily absorbed. nih.gov In non-human primate models, sutezolid exhibited linear pharmacokinetics with first-order elimination. mdpi.comnih.gov This indicates that the rate of absorption and subsequent elimination are proportional to the dose administered within the tested range.

In vitro studies using systems like human liver microsomes have been instrumental in understanding the initial metabolic processes. eventscribe.net These models allow for the examination of drug metabolism in a controlled environment, providing insights into the enzymes responsible for biotransformation.

Distribution studies in various animal models, including mice and cynomolgus macaques, have revealed that sutezolid and its metabolites are distributed throughout the body. asm.org Notably, the concentration of the primary sulfoxide (B87167) metabolite in plasma is often several times higher than that of the parent compound. nih.govasm.org For instance, in mice dosed at 100 mg/kg, the sulfoxide metabolite's exposure was five to ten times greater than sutezolid on the first and 24th days of dosing, respectively. asm.org In cynomolgus macaques, this exposure was approximately four times that of the parent drug. asm.org

Biotransformation Pathways and Metabolite Profiling of Sutezolid

Identification and Elucidation of Major Metabolites (e.g., Sulfoxide Metabolites)

The principal metabolic pathway for sutezolid is oxidation to its active sulfoxide metabolite, PNU-101603. nih.goveventscribe.net This metabolite is not only abundant but also possesses antimicrobial activity. nih.gov A further oxidation product, the sulfone metabolite (PNU-101244), has also been identified, though it is present at much lower concentrations. eventscribe.netasm.org In vitro studies with human liver microsomes have shown that the formation of the sulfoxide metabolite (M1) is the primary metabolic route. eventscribe.net The enzymes primarily responsible for this conversion are Cytochrome P450 3A4/5 (CYP3A4/5) and Flavin-containing monooxygenases (FMOs). eventscribe.net

| Metabolite | Precursor | Enzymes Involved | Relative Plasma Concentration |

| PNU-101603 (Sulfoxide) | Sutezolid (PNU-100480) | CYP3A4/5, FMOs | Several-fold higher than parent |

| PNU-101244 (Sulfone) | PNU-101603 | Not specified | Much less prevalent than sulfoxide |

Role of Sutezolid-D3 as an Internal Standard in Metabolite Identification

In the quantitative analysis of sutezolid and its metabolites, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound serves this purpose effectively in liquid chromatography-mass spectrometry (LC-MS/MS) assays. By incorporating a known concentration of this compound into the biological samples (e.g., plasma, tissue homogenates), researchers can correct for variations in sample preparation and instrument response. The distinct mass-to-charge ratio of this compound allows it to be distinguished from the unlabeled sutezolid, ensuring that the quantification of the parent drug and its metabolites is reliable and reproducible. This technique is fundamental to constructing accurate pharmacokinetic models.

Excretion Pathways in Preclinical Animal Models

Following its metabolism, sutezolid and its metabolites are eliminated from the body. The primary route of excretion for the major sulfoxide metabolite is through the kidneys (renal excretion). mdpi.comeventscribe.net While detailed mass balance studies outlining the specific percentages of excretion via different routes in preclinical models are not extensively published in the provided search results, the information points towards renal clearance of the key active metabolite.

Quantitative Pharmacokinetic Analysis in Non-Human Primate and Rodent Models Employing this compound

Quantitative pharmacokinetic studies in non-human primates and rodents have been pivotal in characterizing the in vivo behavior of sutezolid. These studies, which rely on robust analytical methods using this compound as an internal standard, have provided key pharmacokinetic parameters.

In non-human primates, sutezolid and its active metabolite, sutezolid-M1 (PNU-101603), demonstrated linear pharmacokinetics. nih.govresearchgate.net The concentration-time profiles were well-described by one-compartment models with first-order elimination for both the parent drug and its metabolite. nih.gov Similarly, studies in BALB/c mice have been conducted to determine human equivalent doses and to assess the drug's efficacy. nih.gov

The use of this compound in these analyses ensures the generation of high-quality data, which is essential for developing population pharmacokinetic models. ufl.edu These models are then used to simulate different dosing scenarios and to understand the exposure-response relationship, ultimately guiding the design of clinical trials. ufl.eduresearchgate.net

Below is a table summarizing key pharmacokinetic findings in preclinical models:

| Animal Model | Key Findings | Pharmacokinetic Model |

| Non-human Primates | Linear pharmacokinetics for sutezolid and its metabolite. mdpi.comnih.gov | One-compartment model with first-order elimination. nih.gov |

| Mice | Sulfoxide metabolite exposure is 5-10 times that of the parent drug. asm.org | Used to determine human equivalent doses for efficacy studies. nih.gov |

| Rats | Testicular toxicity observed, unlike in non-human primates. europa.eu | Not specified |

Antimicrobial Activity and Preclinical Efficacy of Sutezolid

In Vitro Susceptibility Testing against Mycobacterial Species

In vitro studies are crucial for determining the intrinsic activity of a new antimicrobial agent. For sutezolid (B1681842), these tests have consistently revealed potent inhibitory and bactericidal action against a range of mycobacterial species.

Activity against Mycobacterium tuberculosis (H37Rv, Drug-Resistant Strains)

Sutezolid has shown potent in vitro activity against Mycobacterium tuberculosis (Mtb), including the reference strain H37Rv and various drug-resistant isolates. portico.org Early studies reported a minimum inhibitory concentration (MIC) for the Mtb H37Rv laboratory strain of less than 0.125 µg/mL. portico.org This high level of activity was also observed against Mtb strains resistant to several first-line anti-TB drugs, with MICs ranging from 0.125 to 0.5 µg/mL. portico.org

Further research confirmed these findings, with the MIC of sutezolid against clinical Mtb strains ranging from less than 0.0625 to 0.5 µg/mL, consistently lower than that of linezolid (B1675486). portico.org An interesting observation is that isoniazid-resistant strains appeared to be more susceptible to sutezolid, suggesting potential enhanced activity against drug-resistant TB. portico.org In a comparative study of five oxazolidinones against 69 clinical Mtb isolates, which included 52 multidrug-resistant (MDR) strains, sutezolid demonstrated the most potent antimicrobial action. frontiersin.org The activity of sutezolid was found to be similar for both drug-sensitive and MDR isolates. frontiersin.org It is important to note that strains resistant to linezolid have shown cross-resistance to sutezolid. asm.org

| Parameter | Finding | Reference |

| Activity against Mtb H37Rv | MIC < 0.125 µg/mL | portico.org |

| Activity against Drug-Resistant Mtb | MIC range: 0.125 to 0.5 µg/mL | portico.org |

| Activity against Clinical Mtb Isolates | MIC range: < 0.0625 to 0.5 µg/mL | portico.org |

| Comparative Activity | More potent than linezolid, tedizolid, contezolid, and delpazolid (B607052) against clinical Mtb isolates. | frontiersin.org |

Efficacy against Slowly Growing Mycobacteria (e.g., M. avium, M. intracellulare, M. kansasii)

Sutezolid's antimicrobial efficacy extends to various slowly growing non-tuberculous mycobacteria (NTM). One study reported its activity against Mycobacterium avium with a MIC90 of 4 µg/mL. portico.org A comprehensive study comparing four oxazolidinones (linezolid, tedizolid, sutezolid, and delpazolid) against 157 clinical isolates of slowly growing mycobacteria found that sutezolid had the strongest inhibitory activity against M. intracellulare, M. avium, and M. kansasii. nih.govresearchgate.net

For M. intracellulare, sutezolid's MICs were generally 4- to 8-fold lower than those of linezolid. nih.govresearchgate.net Specifically, the MIC50 and MIC90 for sutezolid against M. intracellulare were 2 µg/mL and 4 µg/mL, respectively. nih.govresearchgate.net Against M. avium, sutezolid also showed significantly better inhibitory activity than linezolid, with MICs that were 4- to 8-fold lower. nih.govresearchgate.net All tested isolates of M. kansasii were susceptible to all four oxazolidinones. nih.govresearchgate.net

Another study evaluating oxazolidinone activity against clinical NTM isolates, including macrolide-resistant strains, found that sutezolid demonstrated the lowest MIC and minimal bactericidal concentration (MBC) values for M. avium, M. intracellulare, and M. kansasii, irrespective of macrolide resistance. nih.govasm.org

| Mycobacterium Species | Sutezolid MIC50 (µg/mL) | Sutezolid MIC90 (µg/mL) | Reference |

| M. intracellulare | 2 | 4 | nih.govresearchgate.net |

| M. avium | 4 | 8 | nih.gov |

| M. kansasii | Not specified, but susceptible | Not specified, but susceptible | nih.govresearchgate.net |

| M. avium | Not specified | 4 | portico.org |

In Vivo Efficacy Studies in Non-Human Animal Models of Infection

Preclinical in vivo studies are essential for evaluating a drug's efficacy in a living organism. Sutezolid has been tested in various animal models, providing valuable insights into its potential clinical utility.

Murine Models of Tuberculosis Infection

In murine models of TB, sutezolid has demonstrated significant efficacy. sequella.com Studies have shown that it is more potent than linezolid in these models. researchgate.net When added to the standard TB regimen of rifampicin (B610482), isoniazid (B1672263), and pyrazinamide (B1679903), sutezolid led to a lower relapse rate. mdpi.com In a mouse model that mimics latent TB infection, sutezolid was found to be significantly more potent than linezolid. researchgate.netmdpi.com

A combination of sutezolid with bedaquiline (B32110) and pretomanid (B1679085) showed superior sterilizing activity compared to first-line antibiotics in a murine model of susceptible TB, with sutezolid being a necessary component for this superiority. researchgate.netmdpi.com Another study confirmed that a three-drug regimen of bedaquiline, pretomanid, and sutezolid had greater sterilizing activity than the first-line regimen. nih.gov

Hollow Fiber Models for Pharmacodynamic Evaluation

The hollow fiber model of infection is a sophisticated in vitro system that can simulate human pharmacokinetics. Studies using this model have shown that sutezolid has superior activity to linezolid against the Mtb reference strain H37Rv. mdpi.complos.org These models have also been instrumental in understanding the differential activity of sutezolid and its primary metabolite. The metabolite, PNU-101603, was found to have greater activity against non-replicating "persister" cells, while the parent compound, sutezolid, was more active during the logarithmic growth phase. mdpi.com

Furthermore, hollow fiber model studies have indicated that the addition of rifampicin is synergistic with sutezolid and helps prevent the development of resistance associated with sutezolid monotherapy. mdpi.com These studies also suggested that divided dosing regimens might lead to better outcomes by maintaining drug concentrations above the MIC, which is indicative of time-dependent killing. plos.org

Whole Blood Bactericidal Activity Models

Whole blood bactericidal activity (WBA) assays provide a more physiologically relevant ex vivo model by measuring the ability of a drug in a patient's blood to kill mycobacteria. In this model, sutezolid has demonstrated superior maximal bactericidal activity compared to linezolid. sequella.complos.org

A pharmacokinetic/pharmacodynamic analysis of TB patients treated with sutezolid used WBA as the primary outcome measure. mdpi.comnih.govasm.org This analysis revealed that the killing of intracellular M. tuberculosis is primarily due to the parent compound, sutezolid (also referred to as PNU-100480 or U-480), rather than its major sulfoxide (B87167) metabolite (PNU-101603 or U-603), despite the metabolite being present at higher concentrations in plasma. nih.govasm.orgresearchgate.netasm.org The study also indicated that a divided dosing schedule (600 mg twice daily) resulted in greater cumulative bactericidal activity compared to a once-daily dose (1200 mg). mdpi.comnih.govasm.orgresearchgate.netasm.org This finding supports the time-dependent nature of sutezolid's bactericidal action. mdpi.complos.org

| Compound | Role in Intracellular Killing | Reference |

| Sutezolid (PNU-100480) | Accounts for the majority of activity against intracellular M. tuberculosis. | nih.govasm.orgresearchgate.netasm.org |

| PNU-101603 (Metabolite) | Contributes less to intracellular killing despite higher plasma concentrations. | nih.govasm.orgresearchgate.netasm.org |

Combination Regimen Studies in Preclinical Models

The evaluation of sutezolid in combination with other antimicrobial agents in preclinical models has been a primary focus of research. These studies aim to identify potent regimens that can shorten treatment duration for both drug-susceptible and multidrug-resistant tuberculosis (MDR-TB), as well as to develop universal regimens effective against all forms of the disease.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

Preclinical studies have revealed a complex landscape of interactions between sutezolid and other anti-tuberculosis drugs, with findings of synergistic, additive, and antagonistic effects depending on the combination and the experimental model.

In a murine model of TB, the addition of sutezolid to the standard first-line regimen of rifampicin, isoniazid, and pyrazinamide resulted in a significantly lower relapse rate compared to the standard regimen alone. nih.gov Conversely, the addition of linezolid to the same regimen was found to be antagonistic. nih.gov Additive effects were observed when sutezolid was combined with isoniazid alone, rifampicin alone, or with various combinations including rifampicin plus pyrazinamide, and moxifloxacin (B1663623) plus pyrazinamide. portico.org

In vitro models have provided further insights into these interactions. A whole-blood culture model showed that sutezolid in combination with bedaquiline had superior activity. mdpi.com However, this same study also identified antagonism when lower concentrations of sutezolid were combined with low concentrations of pretomanid. nih.gov Another study using whole blood cultures found that sutezolid has highly additive activity with bedaquiline and SQ-109, while its combination with PA-824 (pretomanid) resulted in antagonism or a lack of additivity. portico.org

The interaction between sutezolid and macozinone (MCZ), a newer benzothiazinone, was found to be synergistic, reducing the bacterial load by 2 logs more than either drug alone at their respective minimum inhibitory concentrations (MICs). asm.org In contrast, combinations of macozinone with other drugs including linezolid, delamanid, and clarithromycin (B1669154) were not synergistic. asm.org

The following table summarizes the observed interactions between sutezolid and other antimicrobial agents in various preclinical models.

| Combination Agent | Interaction with Sutezolid | Preclinical Model |

| Rifampicin | Synergistic/Additive | Murine model, in vitro hollow fiber model nih.govportico.orgmdpi.com |

| Isoniazid | Additive | Murine model portico.org |

| Pyrazinamide | Additive (with Rifampicin/Isoniazid) | Murine model portico.org |

| Linezolid | Antagonistic (in standard regimen) | Murine model nih.gov |

| Bedaquiline | Synergistic/Additive | Murine model, in vitro whole-blood culture nih.govportico.orgmdpi.com |

| Pretomanid (PA-824) | Synergistic (with Bedaquiline), Antagonistic (at low concentrations) | Murine model, in vitro whole-blood culture nih.govportico.orgmdpi.com |

| Moxifloxacin | Additive (with Pyrazinamide) | Murine model portico.org |

| SQ-109 | Additive | In vitro whole blood culture portico.orgsequella.com |

| Macozinone (MCZ) | Synergistic | In vitro checkerboard and CFU enumeration assays asm.org |

| Delamanid | No antagonism observed | In vitro checkerboard assay asm.org |

| Clarithromycin | No antagonism observed | In vitro checkerboard assay asm.org |

Impact on Resistance Emergence in Combined Therapies

A critical goal of combination therapy in tuberculosis treatment is to prevent the emergence of drug-resistant strains. Monotherapy with many anti-TB drugs, including sutezolid, can lead to the selection of resistant mutants. mdpi.com

Preclinical studies have demonstrated that combining sutezolid with other effective agents can suppress the emergence of resistance. For instance, in vitro hollow fiber model studies showed that the addition of rifampicin was necessary to prevent resistance associated with sutezolid monotherapy. nih.govmdpi.com This synergistic effect is crucial for maintaining the long-term efficacy of the regimen.

Similarly, studies with the combination of linezolid and rifampin have shown that while monotherapy with either drug allows for the emergence of resistance, the combination therapy drives a decline in the susceptible bacterial population. nih.govresearchgate.net However, even in combination, subpopulations resistant to one of the drugs can be amplified, particularly if drug exposures are not optimal. nih.gov This highlights the importance of carefully selecting combination partners and ensuring adequate drug levels to suppress all bacterial populations.

The ability to suppress resistance is a key factor in designing shorter and more effective treatment regimens. By combining drugs with different mechanisms of action, the likelihood of a bacterium developing simultaneous resistance to all components of the regimen is significantly reduced. nih.gov

Mechanisms of Antimicrobial Resistance to Oxazolidinones and Sutezolid

Strategies for Mitigating Resistance Development

Further research and publication of data specifically on Sutezolid-D3 are required before a comprehensive and factual article can be written.

Advanced Analytical Methodologies for Sutezolid Research Utilizing Sutezolid D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. lcms.cz This technique is instrumental in determining the concentrations of sutezolid (B1681842) and its metabolites in biological fluids. ufl.edu

Method Development and Validation for Biological Matrices

The development of an LC-MS/MS method for quantifying sutezolid in biological matrices such as plasma, serum, and urine involves several critical steps. nih.govijper.org These include optimizing chromatographic conditions to achieve separation from endogenous matrix components, fine-tuning mass spectrometric parameters for selective detection, and establishing a robust sample preparation procedure. japsonline.com

Method validation is performed according to stringent guidelines to ensure the reliability of the data. Key validation parameters include:

Linearity: Establishing a concentration range where the instrument response is directly proportional to the analyte concentration. ijper.org

Accuracy and Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements, respectively. ijper.orgjapsonline.com

Selectivity and Specificity: Demonstrating that the method can unequivocally measure the analyte in the presence of other components. researchgate.net

Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte. researchgate.netresearchgate.net

Recovery: Determining the efficiency of the extraction process. ijper.org

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. researchgate.net

A study detailing the quantification of 15 anti-tuberculosis drugs, including sutezolid, utilized a validated LC-MS/MS method. The method demonstrated intra- and inter-assay precision with a coefficient of variation (CV) of less than 15% across the validated ranges, adhering to FDA recommendations. nih.gov

Application of Sutezolid-D3 as a Stable Isotope Internal Standard for Absolute Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. alsachim.comresearchgate.net this compound, being chemically identical to sutezolid but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. researchgate.net This co-behavior allows for the correction of variations that may occur during sample preparation and analysis, leading to highly accurate and precise quantification. researchgate.netnih.gov

The fundamental principle is that the ratio of the analyte's response to the SIL-IS response remains constant, even if absolute signal intensities fluctuate. This is crucial for absolute quantification, where the exact concentration of the analyte is determined. The use of deuterated standards like this compound is a widely accepted practice to mitigate matrix effects and improve the accuracy of bioanalytical methods. researchgate.netalsachim.com

Table 1: Key Parameters for LC-MS/MS Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99 ijper.orgjapsonline.com |

| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal value (±20% for LLOQ) ijper.orgjapsonline.com |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) ijper.orgnih.gov |

| Recovery | The efficiency of the analyte extraction from the matrix. | Consistent, precise, and reproducible ijper.org |

| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | IS-normalized matrix factor CV ≤ 15% researchgate.net |

| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 researchgate.net |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Applications in Drug Analysis

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography, utilizing a supercritical fluid like carbon dioxide as the primary mobile phase. europeanpharmaceuticalreview.com The coupling of SFC with mass spectrometry (SFC-MS) combines the high-speed, efficient separation of SFC with the sensitive and specific detection of MS. europeanpharmaceuticalreview.comresearchgate.net This technique is particularly advantageous for the analysis of both polar and nonpolar compounds. researchgate.net

The low viscosity and high diffusivity of supercritical fluids allow for faster analyses and re-equilibration times compared to HPLC. labmate-online.com SFC-MS has proven valuable in pharmaceutical analysis for purity assessment, impurity profiling, and chiral separations. researchgate.netlabmate-online.com While direct applications of SFC-MS specifically for this compound are not extensively documented in publicly available literature, the technique's capabilities make it highly suitable for such analyses. For instance, SFC-MS has been successfully used to detect and quantify impurities in other complex drug products, demonstrating its potential for sutezolid research. nih.gov

Challenges in SFC-MS include managing the pressure difference between the SFC system and the MS ion source, which can lead to analyte precipitation if not properly controlled. europeanpharmaceuticalreview.com However, advancements in instrumentation have largely addressed these issues, making SFC-MS a robust tool for modern drug analysis. europeanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Research Settings

While LC-MS/MS is the preferred method for quantitative bioanalysis, HPLC with UV detection and HPTLC remain valuable tools in research and quality control settings, particularly for the analysis of bulk drug substances and pharmaceutical formulations. nih.govfoliamedica.bg

An efficient isocratic HPLC method was developed for the estimation of Vitamin D3 in tablet form using a normal-phase silica (B1680970) column and a mobile phase of n-hexane/ethyl acetate. researchgate.net The method was validated for accuracy, precision, and other parameters according to official guidelines, demonstrating the utility of HPLC for routine analysis. researchgate.netnih.gov

HPTLC offers advantages such as cost-effectiveness, high sample throughput, and the ability to analyze multiple samples simultaneously. foliamedica.bgresearchgate.net A validated HPTLC method for analyzing fat-soluble vitamins, including D3, demonstrated good sensitivity with low limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, the LOD and LOQ for vitamin D3 were found to be 19.44 and 58.92 ng/band, respectively. mdpi.com HPTLC methods are developed and validated following ICH guidelines, ensuring specificity, linearity, sensitivity, precision, and accuracy. mdpi.comresearchgate.net

Table 2: Comparison of Chromatographic Techniques

| Feature | LC-MS/MS | SFC-MS | HPLC-UV | HPTLC |

|---|---|---|---|---|

| Primary Use | Quantitative Bioanalysis | Chiral & Achiral Separations, Impurity Profiling | Quality Control, Formulation Analysis | Screening, Quality Control |

| Sensitivity | Very High | High | Moderate | Moderate to High |

| Selectivity | Very High | High | Moderate | Moderate |

| Internal Standard | This compound (ideal) | This compound (ideal) | Structural Analog | Not typically used in the same manner |

| Throughput | Moderate | High | Moderate | Very High |

| "Green" Chemistry | Moderate | High | Low | Moderate |

Spectroscopic Techniques (e.g., NMR) for Structural Elucidation and Metabolic Fate Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation of new chemical entities, their metabolites, and impurities. bruker.comhyphadiscovery.com While MS provides information on the molecular weight and fragmentation patterns, NMR provides detailed information about the chemical structure and connectivity of atoms within a molecule. clariant.com

The combination of MS and NMR is a powerful approach for identifying unknown compounds. bruker.com In metabolic fate studies, researchers isolate metabolites and use NMR to determine their exact structure, which is crucial for understanding how a drug is processed in the body. hyphadiscovery.com For example, NMR was used to correctly identify the structure of a glucuronide metabolite where MS/MS data had led to an incorrect assignment. hyphadiscovery.com

Advanced NMR techniques, including 2D NMR (e.g., COSY, HSQC, HMBC), provide comprehensive structural information. mdpi.com High-resolution instruments, such as a 700 MHz NMR with a microcryoprobe, allow for the analysis of very small amounts of material (10-30 μg), which is often the case with purified metabolites. hyphadiscovery.com The metabolic pathways of compounds like vitamin D3 have been investigated, revealing the complexity of its biotransformation into various active metabolites. mdpi.commdpi.comnih.gov Similarly, NMR would be the definitive technique to elucidate the structure of Sutezolid metabolites, confirming biotransformations such as oxidation or conjugation. hyphadiscovery.com Computational methods can also be used to predict NMR chemical shifts, aiding in the discrimination between possible structures. meilerlab.org

Structure Activity Relationship Sar and Analog Design

Structural Modifications and their Impact on Antimicrobial Activity

Sutezolid (B1681842) itself is a structural analog of linezolid (B1675486), the first clinically approved oxazolidinone antibiotic. The primary structural difference is the replacement of the morpholine (B109124) ring in linezolid with a thiomorpholine (B91149) ring in sutezolid. wikipedia.org This modification significantly enhances its activity against Mycobacterium tuberculosis (Mtb). medchemexpress.com

The core pharmacophore of the oxazolidinone class consists of the oxazolidinone ring with an (S)-configuration at the C5 position, an acyl-amino-methyl group at C5, and an N-aryl substituent (Ring B). mdpi.com Modifications to these regions, particularly the C- and D-rings (the phenyl and thiomorpholine rings in sutezolid's case), are central to developing new analogs. portico.orgrsc.org

Initial studies reported that sutezolid and its sulfoxide (B87167) metabolite, PNU-101603, demonstrated potent activity against a screening strain of M. tuberculosis with Minimum Inhibitory Concentrations (MICs) of ≤0.125 μg/mL. acs.org Sutezolid and its sulfone metabolite, PNU-101244, also showed significant activity against both drug-sensitive and multidrug-resistant strains of Mtb, with MIC90 values of 0.50 μg/mL or less. acs.org Interestingly, while the sulfoxide metabolite (PNU-101603) reaches several-fold higher concentrations in plasma and is thought to drive the killing of extracellular Mtb, the parent sutezolid is significantly more potent against intracellular Mtb. asm.orgresearchgate.net This suggests the parent and metabolite act on different mycobacterial subpopulations. plos.org

The antimicrobial activity of sutezolid and its key metabolites highlights the importance of the oxidation state of the thiomorpholine sulfur.

Table 1: In Vitro Activity of Sutezolid and its Metabolites against M. tuberculosis

| Compound | Structural Modification vs. Sutezolid | M. tuberculosis H37Rv MIC (μg/mL) | Activity against Drug-Resistant Mtb Strains (MIC90, μg/mL) |

|---|---|---|---|

| Sutezolid (PNU-100480) | Parent Compound | <0.125 portico.org | ≤0.50 acs.org |

| PNU-101603 | Sulfoxide Metabolite | ≤0.125 acs.org | Comparable to Sutezolid portico.org |

| PNU-101244 | Sulfone Metabolite | Weaker than Sutezolid portico.org | ≤0.50 acs.org |

| Linezolid | Oxygen analog (Morpholine ring) | Higher than Sutezolid portico.org | Generally less potent than Sutezolid portico.org |

Studies comparing sutezolid to other oxazolidinones have consistently shown its superior activity against various mycobacterial species. Against clinical isolates of M. intracellulare and M. avium, sutezolid's MICs were generally 4- to 8-fold lower than those of linezolid. nih.gov

Influence of Deuteration on Compound Stability and Biological Activity

While there is no specific public data available for a compound labeled "Sutezolid-D3," the principles of medicinal chemistry allow for a scientific inference on its structure and the likely impact of deuteration. The "D3" designation strongly suggests the replacement of three hydrogen atoms with deuterium (B1214612) atoms on a single methyl group. The most probable site for this modification on the sutezolid molecule is the methyl group of the C-5 acetamidomethyl side chain (N-CO-CH₃).

Deuteration, or the substitution of hydrogen with its stable, heavy isotope deuterium, is a strategy used in drug design to improve a molecule's metabolic stability. scirp.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. scirp.orgassumption.edu This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism at the site of deuteration. scirp.org

The primary metabolic pathway for sutezolid involves oxidation of the thiomorpholine ring. portico.org However, another potential site for metabolism in oxazolidinones is the C-5 side chain. By replacing the hydrogens on the acetyl methyl group with deuterium (creating a -CD₃ group), the metabolic breakdown at this position would be slowed.

The anticipated effects of this deuteration would be:

Increased Metabolic Stability: Reduced rate of N-deacetylation or other metabolic pathways involving the acetyl group.

Prolonged Half-life: A slower rate of metabolism can lead to a longer plasma half-life of the parent drug. scirp.org

Altered Pharmacokinetic Profile: Deuteration can lead to higher plasma concentrations (AUC) and potentially allow for less frequent dosing.

This modification is not expected to directly alter the compound's mechanism of action, as the core pharmacophore responsible for binding to the bacterial ribosome remains unchanged. rsc.org The primary benefit would be an improved pharmacokinetic profile, potentially leading to a more favorable dosing regimen and a better safety profile by reducing the formation of unwanted metabolites. assumption.edu

Rational Design of Novel Oxazolidinone Analogs Based on Sutezolid Scaffold

The sutezolid structure serves as a valuable scaffold for the rational design of new oxazolidinone analogs with improved properties, such as enhanced potency, better safety profiles, and improved penetration into specific body compartments like the central nervous system (CNS).

One innovative approach has been the design of silicon-incorporated analogs of linezolid and sutezolid. nih.gov Researchers reasoned that replacing the sulfur atom in sutezolid's thiomorpholine ring with a silicon atom could increase the molecule's lipophilicity. nih.gov This increased lipophilicity was predicted to enhance penetration across the blood-brain barrier (BBB), which could be beneficial for treating CNS infections like TB meningitis. nih.gov This strategy proved successful, with some silicon analogs demonstrating a significantly higher brain-to-plasma concentration ratio compared to linezolid. nih.gov

Another key area for rational design is the modification of the C-5 side chain. This part of the molecule is known to influence the risk of toxicity, particularly myelosuppression (bone marrow suppression), which is a dose-limiting side effect of linezolid. acs.org By replacing the acetamide (B32628) group at the C-5 position with other functionalities, such as 1,2,3-triazoles or various sulfonamides, chemists aim to reduce inhibition of monoamine oxidase (MAO), a cause of serotonergic toxicity, while maintaining or improving antibacterial activity. acs.org For example, replacing the acetamide with an ethane (B1197151) sulfonamide side chain resulted in a compound with potent activity against Mtb and significantly lower MAO inhibition compared to linezolid. acs.org

Furthermore, the development of hybrid molecules is another promising strategy. This involves combining the oxazolidinone scaffold with other pharmacophores. For instance, biaryl oxazolidinones containing a hydrazone moiety have been synthesized, showing anti-TB activity superior to both linezolid and radezolid. informahealthcare.com These rational design approaches, building upon the structural foundation of sutezolid, are crucial for developing the next generation of oxazolidinone antibiotics to combat drug-resistant tuberculosis. rsc.orginformahealthcare.com

Computational and Theoretical Investigations of Sutezolid

Molecular Docking and Dynamics Simulations of Ribosomal Binding

Sutezolid (B1681842), a deuterated oxazolidinone antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. wikipedia.org This inhibition is achieved through its binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. qut.edu.aunih.gov Computational methods, particularly molecular docking and dynamics simulations, have been instrumental in elucidating the specific interactions between sutezolid and its ribosomal target.

Molecular docking studies predict the preferred binding orientation of a ligand (in this case, sutezolid) to a protein or nucleic acid receptor (the ribosome). These simulations indicate that sutezolid, like its non-deuterated counterpart and other oxazolidinones such as linezolid (B1675486), binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. bepls.comresearchgate.netresearchgate.net This binding site is located at the A-site, where incoming aminoacyl-tRNA molecules normally bind. researchgate.net By occupying this crucial space, sutezolid effectively prevents the formation of the initiation complex, a key step in protein synthesis. researchgate.net

The binding of sutezolid to the ribosome is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, with specific nucleotides of the 23S rRNA. researchgate.netchemrxiv.org The substitution of the morpholine (B109124) oxygen in linezolid with a sulfur atom in sutezolid influences these interactions and contributes to its distinct pharmacological profile. wikipedia.org

Molecular dynamics simulations provide further insights into the stability and dynamics of the sutezolid-ribosome complex over time. These simulations can reveal the flexibility of both the ligand and the binding pocket, offering a more dynamic picture than static docking models. researchgate.net Such studies are crucial for understanding the subtle conformational changes that occur upon drug binding and how these changes translate into the inhibition of ribosomal function.

Challenges in accurately modeling the interaction between oxazolidinones and the ribosome include the inherent flexibility of RNA and the potential for induced-fit mechanisms, where the binding pocket adapts its shape to accommodate the ligand. qut.edu.au Advanced computational techniques, such as ensemble docking and the use of polarized molecular mechanics scoring functions, are being explored to address these complexities and improve the predictive accuracy of these simulations. qut.edu.au

In Silico Prediction of Metabolic Pathways and Enzymes

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In silico (computer-based) methods are increasingly used in the early stages of drug development to predict the metabolic pathways and the enzymes responsible for the biotransformation of new chemical entities like sutezolid. researchgate.net These predictive models help in identifying potential metabolites and understanding how the drug will be processed in the body.

For oxazolidinones, metabolism primarily occurs through oxidation of the morpholine or thiomorpholine (B91149) ring. In the case of sutezolid, the presence of a thiomorpholine ring is a key structural feature. wikipedia.org In silico tools can predict the sites on the sutezolid molecule that are most susceptible to metabolism, often referred to as "sites of metabolism" (SOM). researchgate.net These predictions are typically based on the reactivity of different parts of the molecule and their accessibility to metabolic enzymes.

The primary enzymes involved in the phase I metabolism of many drugs are the cytochrome P450 (CYP) enzymes. moldiscovery.com In silico models can predict which CYP isoforms are most likely to metabolize sutezolid. Additionally, other enzymes such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AOX1) can also play a role in the metabolism of xenobiotics and can be considered in these predictive studies. moldiscovery.com

Some advanced in silico platforms can simulate the entire metabolic pathway, predicting not only the initial phase I metabolites but also subsequent phase II conjugation reactions. moldiscovery.com This provides a more comprehensive picture of the drug's metabolic profile. For sutezolid, forced degradation studies have experimentally identified degradation products under hydrolytic and oxidative conditions, and these findings can be used to validate and refine in silico metabolic predictions. researchgate.net

It's important to note that while in silico predictions are a valuable tool, they are often used as a starting point and need to be confirmed by experimental studies. researchgate.net A population pharmacokinetic (PK) model for sutezolid has been developed, which incorporates a well-stirred liver model to describe its metabolism, providing a bridge between computational predictions and clinical observations. ufl.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrxiv.orgnih.gov For oxazolidinones, QSAR studies have been pivotal in understanding the structural features that govern their antitubercular activity. mdpi.com

These models are built using a dataset of oxazolidinone derivatives with known activities against Mycobacterium tuberculosis. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors like topological indices and molecular property counts, as well as 3D descriptors such as those related to the molecule's shape and electronic properties. qut.edu.aumdpi.com

The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. This allows for the virtual screening of large libraries of molecules and the prioritization of candidates for synthesis and further testing, thereby accelerating the drug discovery process. bepls.com

For oxazolidinones, QSAR models have highlighted the importance of specific structural features for potent antitubercular activity. For instance, modifications to the side chain of the oxazolidinone core have been shown to significantly impact activity. qut.edu.au The incorporation of halogen atoms, such as the fluorine in sutezolid, is another structural element that has been explored in QSAR studies to enhance antitubercular potency. mdpi.com

Various statistical and machine learning methods are employed to build QSAR models, including multiple linear regression, partial least squares, and more advanced algorithms like support vector machines and random forests. qut.edu.aunih.gov The validity and predictive power of these models are assessed using internal and external validation techniques. chemrxiv.orgnih.gov

The insights gained from QSAR studies on oxazolidinones contribute to a more rational approach to drug design, guiding the optimization of lead compounds like sutezolid to improve their efficacy against drug-resistant strains of tuberculosis. nih.govnih.gov

Future Research Avenues and Translational Perspectives for Sutezolid D3

Development of Advanced In Vitro Models for Drug Evaluation

The evaluation of novel anti-tubercular agents like Sutezolid-D3 is increasingly moving beyond traditional broth microdilution assays to more sophisticated in vitro models that better recapitulate the complex host-pathogen interactions observed in human tuberculosis (TB). researchgate.netmdpi.com The limitations of standard models, which often fail to predict in vivo efficacy, have spurred the development of advanced systems that mimic the diverse microenvironments within a TB-infected lung. researchgate.netmdpi.com

A significant area of development is the use of 3D cell culture models , including spheroids and organoids. Human lung organoids, for instance, can be infected with Mycobacterium tuberculosis (M.tb) and incorporate key immune cells like macrophages, providing a more physiologically relevant system to study host-pathogen interactions and drug efficacy. plos.orgnih.gov These models can replicate key aspects of tubercular granulomas, such as cellular organization, oxygen gradients, and nutrient limitations. mdpi.com For example, a recently developed M.tb infection model using human lung organoids demonstrated the infection of both lung epithelial cells and human macrophages, creating a valuable platform for assessing anti-TB drug efficacy. plos.orgnih.gov

Another critical aspect is modeling the different metabolic states of M.tb. Drug discovery programs now utilize a combination of assays to test compounds against replicating bacteria under aerobic conditions, as well as non-replicating or persistent bacteria in environments mimicking nutrient starvation, low oxygen (hypoxia), and the acidic, lipid-rich conditions found within caseous necrosis. researchgate.net Models that simulate the intracellular environment, using macrophage cell lines or primary cells, are also crucial, as drugs like sutezolid (B1681842) show different activity against intracellular versus extracellular bacteria. researchgate.netplos.org The whole blood bactericidal activity (WBA) assay is one such model that has been used to evaluate the intracellular activity of sutezolid in patients with pulmonary TB. plos.orgmdpi.com

These advanced in vitro models are essential for generating more predictive data on the efficacy of deuterated compounds like this compound, potentially reducing the reliance on and refining the use of animal models in preclinical development. mdpi.com

Exploration of Novel Target-Engagement Markers Using Deuterated Probes

The deuterium (B1214612) atoms in this compound serve as a stable isotopic label, offering unique opportunities to develop and utilize novel target-engagement markers. thalesnano.comontosight.ai Deuterated compounds are valuable tools in pharmaceutical research because they allow for precise tracking and quantification in biological systems without significantly altering the compound's chemical properties. ontosight.aisimsonpharma.com

One key application is in mass spectrometry-based proteomics and metabolomics . By using this compound, researchers can distinguish the drug and its metabolites from their endogenous, non-deuterated counterparts. ontosight.ai This allows for the development of highly sensitive and specific assays to measure drug concentration at the site of action, such as within infected macrophages or lung lesions. This is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and understanding drug distribution. thalesnano.comresearchgate.net

Furthermore, deuterated probes like this compound can be used in chemical proteomics to identify direct binding partners and off-target interactions. Techniques such as affinity-based protein profiling can be enhanced by the isotopic label, facilitating the identification of proteins that interact with the drug. This can help to elucidate the mechanism of action and potential mechanisms of toxicity.

The use of deuterated compounds also extends to nuclear magnetic resonance (NMR) spectroscopy . thalesnano.comontosight.ai Deuterium has a different magnetic moment than hydrogen, which can be exploited in NMR studies to probe drug-target interactions and conformational changes in both the drug and its target, such as the bacterial ribosome. ontosight.ai This can provide high-resolution structural information that is crucial for understanding how this compound inhibits protein synthesis in M.tb.

Finally, the development of imaging probes based on deuterated molecules is an emerging area. While not yet standard practice, the unique properties of deuterium could potentially be leveraged for advanced imaging techniques to visualize drug distribution and target engagement in real-time within complex biological systems, including in vitro granuloma models. nih.gov

Application of this compound in Systems Biology and Multi-Omics Research

The integration of this compound into systems biology and multi-omics research holds significant promise for a holistic understanding of its effects on both the pathogen and the host. nih.gov A systems biology approach combines large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model and understand complex biological processes. nih.govebi.ac.uk

By treating M.tb cultures or infected host cell models with this compound, researchers can generate comprehensive multi-omics datasets. The deuterated nature of the compound allows for precise correlation of drug exposure with changes across these different biological layers. simsonpharma.com

Transcriptomics (RNA-seq) can reveal how this compound alters gene expression in M.tb, providing insights into the downstream effects of ribosomal inhibition and potential resistance mechanisms. uv.es In the host, it can illuminate the impact on immune response pathways.

Proteomics can identify changes in the protein landscape of both the bacterium and the host cell in response to the drug. This can help to confirm the inhibition of protein synthesis and identify other cellular pathways that are affected. uv.es

Metabolomics allows for the study of how this compound impacts the metabolic networks of M.tb and the host. uv.es As sutezolid and its primary metabolite have different activities against extracellular and intracellular bacteria, a metabolomics approach can help to dissect these distinct effects. plos.org

Q & A

Q. How can researchers balance novelty and feasibility when exploring this compound’s off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.